molecular formula C18H23N5O2 B7101167 Tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B7101167
M. Wt: 341.4 g/mol
InChI Key: KSZJLVZDBBWZQZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a triazine ring, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-18(2,3)25-17(24)23-10-9-14(11-23)21-16-20-12-19-15(22-16)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZJLVZDBBWZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Coupling with Pyrrolidine: The triazine derivative is then coupled with a pyrrolidine derivative in the presence of a suitable base and solvent.

    Introduction of the Tert-butyl Ester Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of different derivatives.

    Substitution: Substitution reactions are common, especially at the phenyl ring and the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring may interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of the triazine ring.

    Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom.

    Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate: Similar structure with a fluorine atom.

Uniqueness

Tert-butyl 3-[(4-phenyl-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties

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